2-((1-isopropyl-1H-indol-3-yl)thio)acetonitrile
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Overview
Description
2-((1-isopropyl-1H-indol-3-yl)thio)acetonitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring substituted with an isopropyl group at the nitrogen atom and a thioacetonitrile group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-isopropyl-1H-indol-3-yl)thio)acetonitrile typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Substitution at the Nitrogen Atom: The indole nitrogen can be alkylated with isopropyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Thioacetonitrile Group: The 3-position of the indole ring can be functionalized by reacting with a thioacetonitrile precursor, such as ethyl bromoacetate and sodium thiosulfate, followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-((1-isopropyl-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or sulfonylated indoles.
Scientific Research Applications
2-((1-isopropyl-1H-indol-3-yl)thio)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((1-isopropyl-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes or receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Lacks the isopropyl and thio groups, making it less hydrophobic and potentially less bioactive.
2-((1H-indol-3-yl)thio)acetamide: Similar structure but with an amide group instead of a nitrile, which can affect its reactivity and biological activity.
Uniqueness
2-((1-isopropyl-1H-indol-3-yl)thio)acetonitrile is unique due to its specific substitution pattern, which can enhance its biological activity and selectivity compared to other indole derivatives .
Properties
CAS No. |
61021-37-2 |
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Molecular Formula |
C13H14N2S |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
2-(1-propan-2-ylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C13H14N2S/c1-10(2)15-9-13(16-8-7-14)11-5-3-4-6-12(11)15/h3-6,9-10H,8H2,1-2H3 |
InChI Key |
DYDOPULTDMAVDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)SCC#N |
Origin of Product |
United States |
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